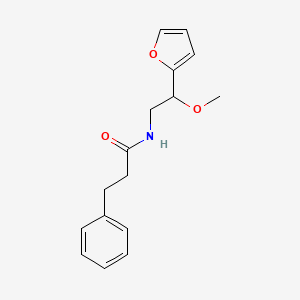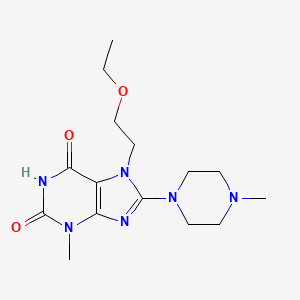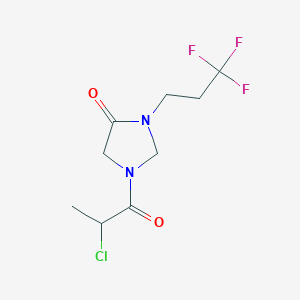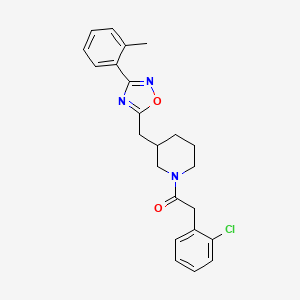![molecular formula C9H7F3O4 B2820229 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1214378-55-8](/img/structure/B2820229.png)
2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1227168-73-1 . It has a molecular weight of 252.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H, (H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.15 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
One study demonstrates the synthesis of 1,3-Dioxanone Derivatives from β-Hydroxy-carboxylic Acids and Pivalaldehyde, highlighting versatile building blocks for syntheses of enantiomerically pure compounds. This process involves phenylselenation and subsequent elimination to produce enantiomerically pure enol acetal of aceto-acetic acid, showcasing reactions such as Michael addition and alkylation without racemization (Seebach & Zimmermann, 1986).
Biochemical Applications
Research on synthesis of 5-aryl-2H-tetrazoles and related compounds as possible superoxide scavengers and anti-inflammatory agents underlines the potential biological implications of related compounds. Hydroxy-substituted derivatives were identified as effective in vitro superoxide scavengers, indicating a potential route for designing anti-inflammatory agents (Maxwell et al., 1984).
Materials Science
Another study explores Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for the elaboration of polybenzoxazine, indicating a sustainable approach to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach leverages renewable phloretic acid for producing materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the shift towards green chemistry (Trejo-Machin et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, contributing to the detoxification and elimination of these substances from the body.
Mode of Action
The compound is thought to function as an inhibitor of its target enzymes . By binding to these enzymes, it can potentially prevent them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.
Result of Action
By inhibiting cytochrome p450 enzymes, it could potentially alter the metabolic fate of various endogenous and exogenous substances within the cell .
Propriétés
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNFMISEMEBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)
![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)